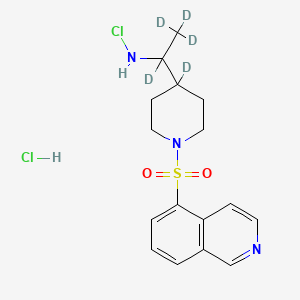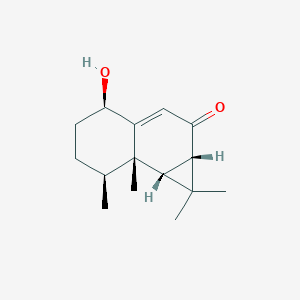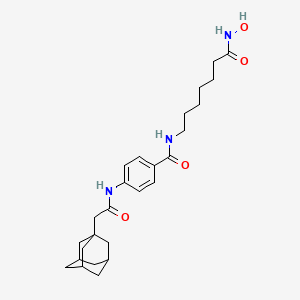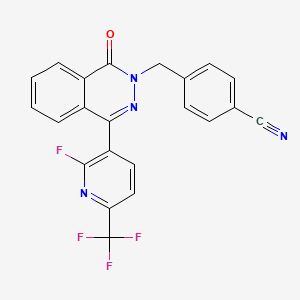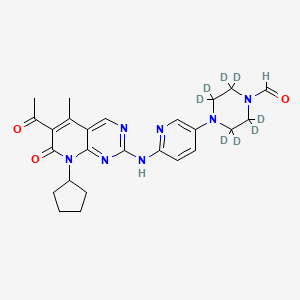
N-Formyl palbociclib-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl palbociclib-d8 is a deuterium-labeled derivative of N-Formyl palbociclib. Palbociclib itself is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle regulation. This compound is primarily used in cancer research, particularly for its role in inhibiting the proliferation of cancer cells by inducing cell cycle arrest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl palbociclib-d8 involves multiple steps, starting from 2-(methylthio) pyrimidin-4-(3H)-one. The process includes nucleophilic substitution by thionyl chloride, bromination, nucleophilic substitution by cyclopentylamine, a one-pot two-step method (Heck reaction, ring closure sequence), oxidation, bromination, cross-coupling reaction, and aqueous workup . The overall yield of this synthetic route is approximately 10%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. Techniques such as high-performance liquid chromatography (HPLC) are used to separate and determine potential impurities .
Chemical Reactions Analysis
Types of Reactions
N-Formyl palbociclib-d8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for nucleophilic substitution, bromine for bromination, and cyclopentylamine for nucleophilic substitution . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions include various intermediates that eventually lead to the formation of this compound. These intermediates are crucial for the stepwise synthesis of the final compound.
Scientific Research Applications
N-Formyl palbociclib-d8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of palbociclib and its derivatives.
Biology: Employed in studies to understand the biological pathways and mechanisms involving CDK4/6 inhibition.
Medicine: Utilized in preclinical and clinical research to evaluate the efficacy of CDK4/6 inhibitors in cancer therapy.
Industry: Applied in the pharmaceutical industry for the development of new cancer therapies and for quality control purposes
Mechanism of Action
The primary mechanism of action of N-Formyl palbociclib-d8 involves the inhibition of CDK4/6. By inhibiting these kinases, the compound prevents the phosphorylation of the retinoblastoma protein (RB), thereby blocking the progression from the G1 phase to the S phase of the cell cycle . This results in cell cycle arrest and the inhibition of cancer cell proliferation. The compound also undergoes lysosomal trapping, which contributes to its prolonged activity and paracrine effects .
Comparison with Similar Compounds
Similar Compounds
Ribociclib: Another CDK4/6 inhibitor with similar mechanisms of action.
Abemaciclib: A CDK4/6 inhibitor known for its ability to cross the blood-brain barrier.
Palbociclib: The parent compound from which N-Formyl palbociclib-d8 is derived
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential.
Properties
Molecular Formula |
C25H29N7O3 |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]-2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C25H29N7O3/c1-16-20-14-27-25(28-21-8-7-19(13-26-21)31-11-9-30(15-33)10-12-31)29-23(20)32(18-5-3-4-6-18)24(35)22(16)17(2)34/h7-8,13-15,18H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2 |
InChI Key |
KVICSWHDXLNVAO-PMCMNDOISA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C=O)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)C=O)C5CCCC5)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





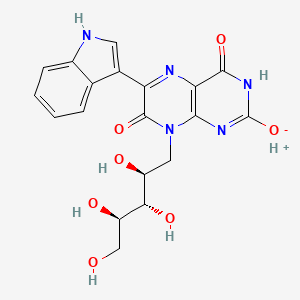
![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)
